molecular formula C18H16NO3P B1584252 Diphenyl phenylphosphoramidate CAS No. 3848-51-9

Diphenyl phenylphosphoramidate

Cat. No. B1584252
CAS RN: 3848-51-9
M. Wt: 325.3 g/mol
InChI Key: FZNQHYXSPNEFAI-UHFFFAOYSA-N
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Description

Diphenyl phenylphosphoramidate is a phosphorus-containing compound that has been extensively studied for its unique chemical and biological properties . It is known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom . The molecular formula is C18H16NO3P .


Synthesis Analysis

Diphenyl phenylphosphoramidate can be synthesized in two steps. In the first step, 4-aminoaniline/4, 4’diaminodiphenylsulfone (Dapsone) is reacted with diphenyl chlorophosphate in the presence of triethylamine (TEA) to get intermediates . The intermediates are then treated with various substituted aromatic isocyanates/isothiocyanates in the presence of TEA to obtain the title compounds .


Molecular Structure Analysis

The molecular weight of Diphenyl phenylphosphoramidate is 325.298 Da . It is characterized by a stable phosphoryl bond (P=O) . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

Diphenyl phenylphosphoramidate can be used for amide synthesis, ester synthesis, modified Curtius reaction, phosphorylation, C-acylation, and azidation . It works as an azide anion equivalent, 1,3-dipole, electrophile, and nitrene .


Physical And Chemical Properties Analysis

Diphenyl phenylphosphoramidate has a molecular weight of 325.3 g/mol . The density is 1.284g/cm^3, the boiling point is 438.9°C at 760 mmHg, and the refractive index is 1.634 .

Scientific Research Applications

Phosphorus-Nitrogen Compounds Synthesis

Diphenyl phosphoramidates, including Diphenyl phenylphosphoramidate, have been synthesized and tested for their pharmacological effects, indicating potential applications in medical and biological research. One study discussed the synthesis of diphenyl or diethyl phosphoramidates containing phenethylamine moieties for pharmacological testing, exploring their effects on the rabbit eye, isolated intestine, dog blood pressure, and anorexigenic activity in mice, demonstrating some anorexigenic properties possibly related to sedative effects (Cates, Lawrence, & McClain, 1966).

Synthetic Reagent Applications

Diphenyl phosphorazidate (DPPA) has been developed for use in synthetic chemistry, offering a wide range of applications such as peptide bond formation, macrolactamization, and various conversions and activations, showcasing the versatility of diphenyl phosphoramidate derivatives in chemical synthesis (Shioiri*, 2017).

Self-Assembling Microstructures

Research into diphenylalanine, a related compound, has shown that its analogues can form ordered assemblies with unique properties, useful in energy storage, biosensing, and drug delivery. This indicates potential applications for diphenyl phenylphosphoramidate in creating novel materials with specialized functions (Pellach et al., 2016).

Thermal Decomposition Studies

The thermal decomposition of diphenyl phosphoramidate has been studied, providing insights into its stability and breakdown products. Such studies are essential for understanding the compound's behavior under various conditions, which is crucial for its application in material science and engineering (Shimasaki, Mutou, Tsukurimichi, & Yoshimura, 1990).

Proton-Conducting Membranes

Diphenyl chlorophosphate, a related compound, has been used to synthesize phenylphosphonic acid functionalized poly[aryloxyphosphazenes], suggesting potential applications of diphenyl phenylphosphoramidate in creating proton-conducting membranes for fuel cells, highlighting its potential in energy-related applications (Allcock, Hofmann, Ambler, & Morford, 2002).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is and the buyer assumes responsibility to confirm product identity and/or purity . It is harmful if swallowed .

Future Directions

Diphenyl phenylphosphoramidate has been extensively studied for its unique chemical and biological properties . It has been used in a variety of synthetic applications, and its future directions will likely continue to explore its versatility as a synthetic reagent .

properties

IUPAC Name

N-diphenoxyphosphorylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NO3P/c20-23(19-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNQHYXSPNEFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191798
Record name Phosphoramidic acid, phenyl-, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Diphenyl phenylphosphoramidate

CAS RN

3848-51-9
Record name Phosphoramidic acid, N-phenyl-, diphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3848-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoramidic acid, phenyl-, diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003848519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, phenyl-, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYL N-PHENYLPHOSPHORAMIDATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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